molecular formula C7H14N4 B13194076 (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13194076
M. Wt: 154.21 g/mol
InChI Key: JEEGDTHCMXWLRV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine (CAS 1248116-32-6) is a chiral amine derivative of the 1,2,4-triazole heterocycle, serving as a versatile and high-value building block in medicinal and agrochemical research. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its wide spectrum of pharmacological activities, which include antifungal, antibacterial, and anticancer properties . Specifically, 1,2,4-triazole derivatives are recognized as potent inhibitors of various enzymes, such as kinases and sterol demethylases (e.g., CYP51), a mechanism of action exploited by leading triazole fungicides . The (S)-enantiomer provides a defined stereocenter, which is critical for achieving selective and potent interactions with biological targets. This compound is designed for use in the synthesis of novel bioactive molecules, such as advanced triazole fungicides inspired by commercial agents like mefentrifluconazole . Its structure, featuring both an amine functional group and the electron-rich triazole ring, makes it a suitable intermediate for constructing more complex molecular architectures through reactions like amidation or ring formation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(1S)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C7H14N4/c1-3-5(8)7-9-6(4-2)10-11-7/h5H,3-4,8H2,1-2H3,(H,9,10,11)/t5-/m0/s1

InChI Key

JEEGDTHCMXWLRV-YFKPBYRVSA-N

Isomeric SMILES

CCC1=NC(=NN1)[C@H](CC)N

Canonical SMILES

CCC1=NC(=NN1)C(CC)N

Origin of Product

United States

Preparation Methods

Overview

This pathway starts with the preparation of N-guanidinosuccinimide (compound 2), derived from succinic anhydride (compound 1). The key step involves nucleophilic ring opening of N-guanidinosuccinimide with various amines, followed by cyclization to form the 1,2,4-triazole ring.

Reaction Sequence and Conditions

  • Step 1: N-guanidinosuccinimide (2) is synthesized from succinic anhydride (1) via established methods involving the reaction with aminoguanidine hydrochloride.
  • Step 2: The key step involves microwave-assisted nucleophilic ring opening of compound 2 with primary or secondary amines (e.g., morpholine), in a suitable solvent such as acetonitrile, at optimized temperatures (~170°C) for 25 minutes.
  • Step 3: The intermediate undergoes cyclization, forming the desired 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (5a).

Optimization Data

Parameter Solvent Temperature (°C) Time (min) Yield (%)
Entry 1 Ethanol 180 25 27
Entry 2 Water 180 25 28
Entry 3 Ethyl acetate 180 25 64
Entry 4 Acetonitrile 180 25 75
Entry 5 Acetonitrile 170 25 79

Note: The reaction in acetonitrile at 170°C for 25 minutes provided optimal yields (~79%) with high purity and was scalable up to 10 mmol.

Limitations

This pathway was less effective with aromatic amines like aniline due to insufficient nucleophilicity, leading to unreacted starting material.

Pathway B: Synthesis via N-Arylsuccinimides

Overview

To overcome the limitations with aromatic amines, an alternative pathway involves the initial synthesis of N-arylsuccinimides (compound 4a), which are then reacted with aminoguanidine hydrochloride under microwave conditions.

Reaction Sequence and Conditions

  • Step 1: N-phenylsuccinimide (4a) is prepared from succinic anhydride and aniline derivatives.
  • Step 2: Compound 4a is heated with aminoguanidine hydrochloride in ethanol at 170°C under microwave irradiation.
  • Step 3: The reaction proceeds through nucleophilic ring opening and subsequent cyclization to form the target compound.

Optimization Data

Parameter Solvent Temperature (°C) Time (min) Yield (%)
Reaction of 4a with aminoguanidine Ethanol 170 50 Variable (optimized for high yield)

Advantages

  • Effective with less nucleophilic aromatic amines.
  • Higher yields observed compared to Pathway A when aromatic amines are involved.

Summary of Key Findings and Comparative Data

Aspect Pathway A Pathway B
Starting Material N-Guanidinosuccinimide N-Arylsuccinimide
Nucleophile Scope Aliphatic amines (primary, secondary) Aromatic and aliphatic amines
Reaction Conditions Microwave, ~170°C, 25 min Microwave, ~170°C, 50 min
Yield Up to 79% for aliphatic amines Variable, higher with aromatic amines
Limitations Poor with aromatic amines More versatile

Mechanistic Insights

  • Both pathways involve nucleophilic attack on the succinimide ring, leading to ring opening.
  • Cyclization to form the 1,2,4-triazole ring occurs via intramolecular cyclocondensation facilitated by microwave heating.
  • Tautomerism in the final compounds was studied via NMR and X-ray crystallography, confirming the stability of the (1S)-configuration.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazole compounds.

Scientific Research Applications

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine N/A C₇H₁₄N₄ ~154.21 5-ethyl triazole, (1S)-chirality
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine 1604469-21-7 C₇H₁₄N₄ 154.21 (1R)-enantiomer
1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine 1339007-12-3 C₈H₁₆N₄ 168.24 3-ethyl, 1-methyl triazole
3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine 1343370-49-9 C₉H₁₈N₄ 182.27 3-isopropyl substituent
1-(1,3-Thiazol-5-yl)propan-1-amine 1568087-23-9 C₆H₁₀N₂S 142.22 Thiazole core
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine 937666-06-3 C₁₃H₁₇N₃O 231.3 Oxadiazole-phenyl hybrid

Biological Activity

(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article aims to explore its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine
  • Molecular Formula : C7H14N4
  • SMILES Notation : CCC(N)c1ncnn1CC
  • InChI Key : DEJVXGNMEHLRIV-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit significant biological activities. The specific activities of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine include:

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. A study demonstrated that triazolium salts, which share structural similarities with our compound, showed potent antifungal activity against various strains. The Minimum Inhibitory Concentration (MIC) values for some triazole derivatives were reported as low as 0.0125 mg/mL against fungi such as Penicillium funiculosum and Penicillium ochraceus .

Antibacterial Activity

Triazole compounds have also been evaluated for antibacterial properties. For instance, a related study indicated that modifications in the triazole ring could enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of specific substituents was found to significantly influence the activity .

Case Studies and Research Findings

The following table summarizes key findings from various studies regarding the biological activity of triazole derivatives similar to (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine:

Study Compound Activity Tested MIC (mg/mL) Results
Triazolium SaltAntifungal0.0125Effective against P. funiculosum
3-(5-amino-1H-triazol) propanamidesAntibacterial0.025Active against multiple bacterial strains
Various TriazolesAntifungal0.025Broad-spectrum activity observed

The biological activity of triazole compounds is primarily attributed to their ability to inhibit ergosterol biosynthesis in fungal cells, disrupting membrane integrity and function. This mechanism is crucial for their antifungal efficacy and has been well-documented in literature regarding other triazole-based drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.